(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane
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Overview
Description
(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane is a chemical compound with the molecular formula C16H26FIO2Si and a molecular weight of 424.37 g/mol . This compound is characterized by the presence of fluoro, iodo, and methoxy groups attached to a phenoxy ring, which is further bonded to a triisopropylsilane group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of fluoro and iodo groups onto the phenoxy ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The phenoxy ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the fluoro or iodo groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing biological processes and pathways. For example, the fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodo group can facilitate its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-iodo-5-(trifluoromethoxy)phenol: Similar structure but with a trifluoromethoxy group instead of a methoxy group.
3-Fluoro-5-iodo-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a triisopropylsilane group.
Uniqueness
(4-Fluoro-3-iodo-5-methoxyphenoxy)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H26FIO2Si |
---|---|
Molecular Weight |
424.36 g/mol |
IUPAC Name |
(4-fluoro-3-iodo-5-methoxyphenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H26FIO2Si/c1-10(2)21(11(3)4,12(5)6)20-13-8-14(18)16(17)15(9-13)19-7/h8-12H,1-7H3 |
InChI Key |
QYGQNMTUAREIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)I)F)OC |
Origin of Product |
United States |
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